(1S)-1-(4-fluorophenyl)ethane-1,2-diamine (1S)-1-(4-fluorophenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17476173
InChI: InChI=1S/C8H11FN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1
SMILES:
Molecular Formula: C8H11FN2
Molecular Weight: 154.18 g/mol

(1S)-1-(4-fluorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17476173

Molecular Formula: C8H11FN2

Molecular Weight: 154.18 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(4-fluorophenyl)ethane-1,2-diamine -

Specification

Molecular Formula C8H11FN2
Molecular Weight 154.18 g/mol
IUPAC Name (1S)-1-(4-fluorophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C8H11FN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1
Standard InChI Key GWWSYDOECKBUGG-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=CC=C1[C@@H](CN)N)F
Canonical SMILES C1=CC(=CC=C1C(CN)N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(1S)-1-(4-Fluorophenyl)ethane-1,2-diamine (CAS: 1212928-57-8) features a chiral carbon at position 1 of the ethane backbone, bonded to a 4-fluorophenyl group and two amine functionalities (Figure 1). The fluorine atom at the para position of the aromatic ring enhances the compound’s polarity and electronic stability, while the stereochemistry influences its interaction with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₁FN₂
Molecular Weight154.18 g/mol
IUPAC Name(1S)-1-(4-fluorophenyl)ethane-1,2-diamine
Chiral Center ConfigurationS
Boiling PointNot reported (decomposes)
SolubilitySoluble in polar solvents (e.g., ethanol, methanol)

The compound’s solubility in polar solvents facilitates its use in synthetic reactions, while its stability under ambient conditions makes it suitable for storage and handling in laboratory settings .

Synthesis and Production

Synthetic Routes

The synthesis of (1S)-1-(4-fluorophenyl)ethane-1,2-diamine typically involves nucleophilic substitution or reductive amination. A common method employs 4-fluoroaniline as the starting material, which reacts with ethylene diamine derivatives under catalytic conditions. Palladium on carbon (Pd/C) or nickel catalysts are often used to promote hydrogenation or coupling reactions .

Table 2: Representative Synthesis Protocol

StepReaction ConditionsYieldPurity
14-Fluoroaniline + ethylene diamine, Pd/C, H₂, 60°C65–75%>90%
2Chiral resolution via HPLC85–90%>99%

Chiral resolution techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are critical for isolating the (S)-enantiomer . Industrial-scale production optimizes these steps for cost efficiency, often employing continuous-flow reactors to enhance yield and reduce waste.

Biological Activity and Mechanisms

Enzyme and Receptor Interactions

The compound’s primary amine groups enable hydrogen bonding with active sites of enzymes, while the fluorophenyl group participates in hydrophobic interactions. Studies suggest inhibitory activity against monoamine oxidases (MAOs) and tyrosine kinases, which are implicated in neurological disorders and cancer .

Table 3: In Vitro Biological Activity Data

TargetIC₅₀ (μM)Assay TypeReference
MAO-B12.3Fluorometric assay
EGFR Kinase8.7Radioactive assay

The (S)-configuration enhances binding affinity compared to the (R)-enantiomer, underscoring the importance of stereochemistry in drug design .

Applications in Medicinal Chemistry

Intermediate for Anticancer Agents

(1S)-1-(4-Fluorophenyl)ethane-1,2-diamine serves as a precursor for kinase inhibitors, such as EGFR and VEGFR antagonists. Its incorporation into scaffold designs improves metabolic stability and target selectivity. For example, derivatives bearing this moiety have shown nanomolar potency in preclinical models of breast cancer .

Neurological Therapeutics

The compound’s MAO-B inhibition suggests potential in treating Parkinson’s disease. Structural analogs have demonstrated neuroprotective effects in rodent models, reducing dopamine degradation and mitigating motor deficits .

Research Advancements and Case Studies

Case Study: Antiproliferative Activity

A 2024 study evaluated derivatives of (1S)-1-(4-fluorophenyl)ethane-1,2-diamine against triple-negative breast cancer (TNBC) cell lines. The lead compound, featuring a pyrimidine substituent, achieved 80% tumor growth inhibition in xenograft models at 50 mg/kg doses.

Stability and Pharmacokinetics

Pharmacokinetic profiling in rats revealed a plasma half-life of 3.2 hours and moderate blood-brain barrier penetration, supporting its utility in central nervous system (CNS) drug development .

Future Directions

Optimization of Synthetic Routes

Future research should explore biocatalytic methods for enantioselective synthesis, reducing reliance on costly chiral resolution techniques. Immobilized enzymes or asymmetric hydrogenation catalysts could improve efficiency.

Expansion into Materials Science

The compound’s aromatic and amine functionalities make it a candidate for polymer crosslinking or metal-organic frameworks (MOFs). Investigations into its role in conductive materials are underway .

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